Herpes simplex virus 2 (HSV-2): Research indicates that Elaidyl alcohol exhibits activity against HSV-2 with an Inhibitory Concentration 50 (IC50) value of 1.9 µM. [] IC50 is a measurement used to assess the concentration of a substance needed to inhibit a specific biological process by 50%.
Bacteriophage φ6: Another study suggests Elaidyl alcohol's efficacy against bacteriophage φ6, with an even lower IC50 value of 0.4 µM. [] Bacteriophages are viruses that infect bacteria.
Elaidyl alcohol, also known as trans-9-octadecen-1-ol, is a monounsaturated fatty alcohol with the chemical formula and a molecular weight of 270.48 g/mol. It is derived from elaidic acid through hydrogenation and is characterized by its long hydrocarbon chain and a double bond in the trans configuration. The compound appears as a colorless liquid or solid at room temperature and is soluble in organic solvents but poorly soluble in water .
These reactions are essential for its applications in various chemical industries .
Elaidyl alcohol exhibits notable biological activities. Research indicates that it has antiviral properties, particularly against herpes simplex virus. Its ability to inhibit viral replication makes it a candidate for further studies in virology and therapeutic applications. Additionally, fatty alcohols like elaidyl alcohol are known to possess antimicrobial properties, which can be beneficial in cosmetic formulations .
The primary method for synthesizing elaidyl alcohol involves the hydrogenation of elaidic acid. This process typically requires:
Alternative synthesis routes may involve the reduction of corresponding fatty aldehydes or acids using reducing agents like lithium aluminum hydride .
Elaidyl alcohol finds applications across various fields:
Studies on the interactions of elaidyl alcohol with other compounds reveal its compatibility with various lipids and surfactants. It has been shown to enhance the stability of emulsions when used in conjunction with other fatty alcohols or surfactants. Furthermore, its interaction with biological membranes suggests potential implications for drug delivery systems, where it may improve permeation through lipid bilayers .
Elaidyl alcohol shares structural similarities with several other fatty alcohols. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Characteristics | Unique Features |
|---|---|---|---|
| Stearyl Alcohol | C18H38O | Saturated fatty alcohol | Fully saturated; higher melting point |
| Oleyl Alcohol | C18H36O | Monounsaturated fatty alcohol | Contains cis double bond; different physical properties |
| Palmitoleyl Alcohol | C16H32O | Monounsaturated fatty alcohol | Shorter carbon chain; different biological activity |
| Myristyl Alcohol | C14H30O | Saturated fatty alcohol | Shorter chain; primarily used in cosmetics |
Elaidyl alcohol's unique trans configuration differentiates it from these compounds, influencing its physical properties and biological activities .
Rhodium-tin-boron catalysts supported on alumina (Rh-Sn-B/Al₂O₃) demonstrate exceptional selectivity for reducing carboxyl groups to alcohols while minimizing undesired C=C bond hydrogenation. Studies reveal that tin modifies rhodium’s electronic properties, weakening adsorption of the carboxylic group and stabilizing intermediates such as aldehydes during hydrogenation. At optimal conditions (290°C, 2 MPa H₂), Rh(1 wt%)-Sn(4 wt%)-B/Al₂O₃ achieves 82–83% yield of elaidyl alcohol.
Key mechanistic features:
| Sn Content (wt%) | Temperature (°C) | Pressure (MPa) | Oleyl Alcohol Yield (%) |
|---|---|---|---|
| 2 | 280 | 3.5 | 68 |
| 4 | 290 | 2.0 | 83 |
| 6 | 300 | 5.3 | 75 |
Data derived from Rh-Sn-B/Al₂O₃ studies
Ruthenium-tin catalysts exhibit distinct performance variations depending on support materials and preparation methods. TiO₂-supported Ru-Sn catalysts prepared via impregnation show superior selectivity (94.8% to unsaturated alcohols) compared to sol-gel-derived Al₂O₃ catalysts (79.1%). The sol-gel method enhances metal-support interactions, creating Ru-Sn-O-Ti structures that stabilize active sites for carboxyl group reduction.
Critical comparisons:
| Catalyst | Support | Preparation Method | Selectivity to Elaidyl Alcohol (%) |
|---|---|---|---|
| Ru-Sn/TiO₂ | TiO₂ | Impregnation | 94.8 |
| Ru-Sn-B/Al₂O₃ | Al₂O₃ | Sol-gel | 79.1 |
| Ru-Sn-P25 | TiO₂ | Sol-gel | 89.9 |
Activity data from hydrogenation studies
The antiviral efficacy of elaidyl alcohol against Herpes simplex virus type 2 demonstrates exceptionally potent activity through specific lipid bilayer disruption mechanisms [14] [35]. Research findings indicate that elaidyl alcohol achieves 50% virus survival reduction at concentrations as low as 1.9 micromolar when applied for 30 minutes, establishing it among the most potent non-cytotoxic herpesvirus inactivators discovered [14] [22] [35].
The mechanism of action involves direct interaction with the viral envelope's phospholipid bilayer structure [35]. Elaidyl alcohol's amphiphilic molecular structure, featuring both hydrophobic alkyl chains and hydrophilic hydroxyl groups, enables preferential insertion into viral membrane domains [30]. The compound's trans-configuration double bond at the ninth carbon position contributes to its membrane-disrupting properties by altering lipid packing arrangements within the envelope structure [1] .
Kinetic analysis reveals that membrane disruption occurs through a temperature-dependent process [7]. At physiological temperatures, elaidyl alcohol penetrates the viral envelope and disrupts the structural integrity of the lipid bilayer, leading to membrane permeabilization and subsequent viral inactivation [9] [10]. The disruption process involves the compound's hydrophobic tail inserting into the membrane's hydrophobic core while the hydroxyl group remains positioned at the membrane-water interface [28] [30].
The selectivity of elaidyl alcohol for Herpes simplex virus type 2 relates to specific characteristics of the viral envelope composition [45] [46]. Herpes simplex viruses possess complex envelopes containing multiple glycoproteins and specialized lipid domains that differ from host cell membranes [45]. The viral envelope derives from host cell nuclear membranes but undergoes modifications during viral assembly that alter its lipid composition and physical properties [46].
Research demonstrates that enveloped viruses with higher cholesterol content and specific phospholipid arrangements show increased susceptibility to fatty alcohol-mediated disruption [10] [28]. The ordered lipid domains present in herpesvirus envelopes create preferential binding sites for elaidyl alcohol, facilitating targeted membrane destabilization without affecting host cellular membranes [43].
| Parameter | Value | Reference |
|---|---|---|
| IC₅₀ against HSV-2 | 1.9 μM | [14] [22] |
| Treatment Duration | 30 minutes | [35] |
| Membrane Disruption Temperature | 25-37°C | [7] [31] |
| Molecular Weight | 268.48 g/mol | [1] [2] |
Bacteriophage φ6 serves as an established model system for enveloped virus studies due to its structural similarity to human pathogenic viruses [15] [16]. Elaidyl alcohol demonstrates potent antiviral activity against bacteriophage φ6 with an IC₅₀ value of 0.4 micromolar, indicating significantly higher potency compared to its activity against Herpes simplex virus type 2 [14] [22].
The temperature dependency of elaidyl alcohol's virucidal activity against bacteriophage φ6 exhibits pronounced variations across different temperature ranges [7]. Experimental data reveals strong temperature dependence in the range from 5°C to 15°C, with optimal antiviral activity observed at temperatures between 25°C and 37°C [7] [31]. Below 5°C, the compound's membrane-disrupting capability becomes significantly reduced, while temperatures above 37°C may lead to enhanced but potentially non-specific membrane effects [31] [40].
The temperature dependence of elaidyl alcohol's antiviral activity correlates with fundamental changes in membrane fluidity and lipid phase behavior [27] [30]. At lower temperatures, phospholipid membranes become more rigid due to decreased molecular motion and increased intermolecular forces between fatty acid chains [40] [42]. This rigidity reduces elaidyl alcohol's ability to penetrate and disrupt the viral envelope effectively [28].
Conversely, elevated temperatures increase membrane fluidity by providing lipid molecules with greater kinetic energy to overcome intermolecular attractions [40]. The enhanced molecular motion facilitates elaidyl alcohol insertion into the membrane structure and accelerates the disruption process [28] [30]. However, excessive temperatures may compromise membrane stability independently of elaidyl alcohol treatment, potentially confounding specific antiviral mechanisms [42].
The melting temperature characteristics of elaidyl alcohol itself contribute to the observed temperature dependency [7]. As a solid compound at room temperature with a melting point of 37°C [1] [3], elaidyl alcohol's physical state influences its bioavailability and membrane interaction capabilities across different temperature ranges.
| Temperature Range | Antiviral Activity | Mechanism |
|---|---|---|
| 0-5°C | Reduced efficacy | Limited membrane penetration [7] |
| 5-15°C | Temperature dependent | Gradual activity increase [7] |
| 25-37°C | Optimal activity | Enhanced membrane disruption [31] |
| >37°C | Variable effects | Non-specific membrane damage [40] |
PM2 phage represents a unique member of the Corticoviridae family, distinguished by its complex structural organization featuring an icosahedral protein capsid surrounding a spherical phospholipid membrane that encloses the viral genome [32] [33]. This double-membrane architecture creates distinctive resistance patterns to alcohol-mediated inactivation compared to simpler enveloped viruses [35].
Elaidyl alcohol demonstrates markedly reduced effectiveness against PM2 phage, with IC₅₀ values exceeding 75 micromolar, representing a greater than 180-fold reduction in potency compared to its activity against bacteriophage φ6 [14] [22]. This resistance pattern provides critical insights into the structural determinants that influence fatty alcohol antiviral mechanisms.
The resistance of PM2 phage to elaidyl alcohol-mediated inactivation stems from its unique structural organization [32] [33]. PM2 virions contain an internal phospholipid membrane vesicle, termed the lipid core, which remains protected beneath an icosahedral protein capsid composed of major capsid protein P2 and receptor-binding protein P1 [33]. This architectural arrangement physically shields the critical internal membrane from direct alcohol interaction.
The PM2 capsid structure provides significant protection against membrane-disrupting agents [32]. The protein shell, stabilized by calcium ions and composed of trimeric P2 complexes, creates a barrier that prevents elaidyl alcohol from accessing the internal membrane compartment where the viral genome resides [33]. Additionally, the internal membrane contains seven distinct membrane-associated proteins (P3 through P9) that may confer additional resistance to alcohol-mediated disruption [32] [34].
Research demonstrates that when PM2 particles undergo controlled disassembly to expose the internal lipid core, the membrane becomes susceptible to disruption by various agents [33]. However, in intact virions, the protective capsid maintains membrane integrity even under conditions that readily inactivate other enveloped viruses [35].
The structural comparison between PM2 phage and susceptible enveloped viruses reveals critical determinants of alcohol resistance [32] [35]. Simple enveloped viruses like bacteriophage φ6 and Herpes simplex virus present their lipid envelopes as the outermost structural component, allowing direct alcohol-membrane interaction [15]. In contrast, PM2's buried membrane architecture requires penetration through multiple protein layers before membrane disruption can occur [33].
The lipid composition differences between PM2's internal membrane and external viral envelopes also contribute to resistance patterns [33]. The internal PM2 membrane exhibits different phospholipid arrangements and protein associations compared to typical viral envelopes, potentially altering alcohol binding affinity and membrane disruption kinetics [32].
| Structural Feature | PM2 Phage | Bacteriophage φ6 | HSV-2 |
|---|---|---|---|
| Membrane Accessibility | Protected by capsid [33] | Direct exposure [15] | Direct exposure [45] |
| IC₅₀ (μM) | >75 [14] | 0.4 [14] | 1.9 [14] |
| Membrane Proteins | 7 distinct proteins [32] | Simple architecture [15] | Multiple glycoproteins [45] |
| Protective Barriers | Protein capsid [33] | None [15] | None [45] |
Irritant